Cas no 13894-61-6 (3-Hexenoic acid, methyl ester)

3-ヘキセン酸メチル(3-Hexenoic acid, methyl ester)は、不飽和脂肪酸エステルの一種で、化学式C7H12O2で表されます。この化合物は、フルーティーでグリーンな香りを持ち、香料やフレーバー産業において重要な中間体として利用されています。特に、天然の果実や植物の香りを再現する際に有用です。その不飽和結合(C=C)は反応性が高く、他の官能基への変換が可能なため、有機合成化学においても幅広く応用されます。また、比較的安定した物性を示し、適度な揮発性を持つため、調香時の操作性に優れています。

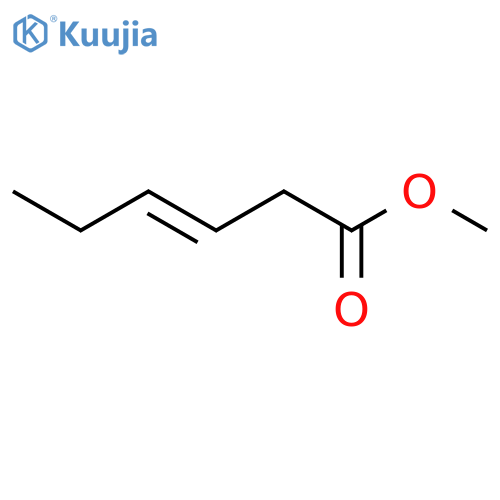

3-Hexenoic acid, methyl ester structure

商品名:3-Hexenoic acid, methyl ester

3-Hexenoic acid, methyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Hexenoic acid, methylester, (3E)-

- Methyl (3E)-3-hexenoate

- methyl (E)-hex-3-enoate

- Methyl (E)-3-hexenoate

- Methyl trans-3-hexenoate

- Einecs 237-662-7

- (E)-3-Hexenoic acid methyl ester

- 3-Hexenoic acid, methyl ester, (E)-

- METHYL 3-HEXENOATE

- 3-Hexenoic acid, methyl ester

- Honeyflor

- Methyl hex-3-enoate

- Methyl Trans 3 Hexenoate

- 7IP0T834PB

- XEAIHUDTEINXFG-SNAWJCMRSA-N

- Methyl hydrosorbate

- 3-Hexenoic acid, methyl ester, (3E)-

- FEMA No. 3364

- Methyl 3-hexenoate, (3E)-

- (E

- MFCD00672771

- METHYL (3E)-HEX-3-ENOATE

- UNII-5B8F9YC2ZN

- AKOS015951109

- FEMA NO. 3364, E-

- A878081

- UNII-7IP0T834PB

- SCHEMBL872827

- EINECS 219-256-1

- (E)-hex-3-enoic acid methyl ester

- 13894-61-6

- 5B8F9YC2ZN

- 2396-78-3

- (E)-methyl hex-3-enoate

- Methyl trans-3-hexenoate, >=97%, FG

- Q27268358

- D93382

- DTXSID20884723

- (3E)-methyl 3-hexenoate

- XEAIHUDTEINXFG-UHFFFAOYSA-N

- NS00085190

- Methyl(E)-hex-3-enoate

- SCHEMBL872828

- DB-255154

-

- MDL: MFCD00672771

- インチ: 1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4+

- InChIKey: XEAIHUDTEINXFG-SNAWJCMRSA-N

- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])/C(/[H])=C(\[H])/C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 128.08376

- どういたいしつりょう: 128.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 26.3

3-Hexenoic acid, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D755283-1g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 1g |

$135 | 2024-06-06 | |

| eNovation Chemicals LLC | D755283-1g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 1g |

$135 | 2025-02-26 | |

| Aaron | AR00AK9Y-5g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 5g |

$260.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D755283-1g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 1g |

$135 | 2025-02-27 | |

| eNovation Chemicals LLC | D755283-5g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 5g |

$260 | 2025-02-27 | |

| eNovation Chemicals LLC | D755283-5g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 5g |

$260 | 2025-02-26 | |

| 1PlusChem | 1P00AK1M-5g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 5g |

$276.00 | 2024-06-21 | |

| 1PlusChem | 1P00AK1M-1g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 1g |

$122.00 | 2024-06-21 | |

| eNovation Chemicals LLC | D755283-5g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 5g |

$260 | 2024-06-06 | |

| A2B Chem LLC | AE91738-1g |

methyl (E)-hex-3-enoate |

13894-61-6 | 95% | 1g |

$107.00 | 2024-04-20 |

3-Hexenoic acid, methyl ester 関連文献

-

Julio Rodríguez-López,Nuria Ortega,Victor S. Martín,Tomás Martín Chem. Commun. 2014 50 3685

-

Quan-De Wang,Weidong Zhang RSC Adv. 2015 5 68314

-

3. Improvement on the synthesis of (E?)-alk-3-enoic acidsNikitas Ragoussis,Valentine Ragoussis J. Chem. Soc. Perkin Trans. 1 1998 3529

-

Shunmugavel Saravanamurugan,Irene Tosi,Kristoffer H. Rasmussen,Rasmus E. Jensen,Esben Taarning,Sebastian Meier,Anders Riisager Catal. Sci. Technol. 2017 7 2782

-

R. De Clercq,M. Dusselier,B. F. Sels Green Chem. 2017 19 5012

13894-61-6 (3-Hexenoic acid, methyl ester) 関連製品

- 2396-83-0(Ethyl hex-3-enoate)

- 13481-87-3(3-Nonenoic acid, methylester)

- 20515-19-9(Methyl (E)-3-pentenoate)

- 36781-67-6(Methyl trans-3-nonenoate)

- 64187-83-3(3-Hexenoic acid, ethylester, (3Z)-)

- 26553-46-8(3-Hexenoic acid, ethylester, (3E)-)

- 3724-55-8(methyl but-3-enoate)

- 2396-78-3(Methyl hex-3-enoate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量